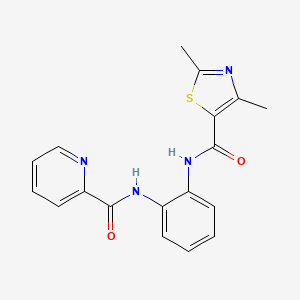![molecular formula C18H17NO5 B2550978 [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE CAS No. 737820-48-3](/img/structure/B2550978.png)
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethoxyphenyl group, a carbamoyl group, and a formylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE typically involves the esterification of 4-formylbenzoic acid with [(4-ethoxyphenyl)carbamoyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)carbamoylmethyl 4-formylbenzoate.
Reduction: [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(HYDROXYMETHYL)BENZOATE.
Substitution: [(4-SUBSTITUTEDPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE.
Aplicaciones Científicas De Investigación
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of protein function.
Comparación Con Compuestos Similares
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE can be compared with other similar compounds such as:
Methyl 4-formylbenzoate: Lacks the ethoxyphenyl and carbamoyl groups, making it less versatile in terms of chemical reactivity.
Ethyl 4-formylbenzoate: Similar to methyl 4-formylbenzoate but with an ethyl ester group instead of a methyl ester group.
[(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE: Contains a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
Propiedades
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-23-16-9-7-15(8-10-16)19-17(21)12-24-18(22)14-5-3-13(11-20)4-6-14/h3-11H,2,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSPHRSMQSOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2550896.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)
![METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2550902.png)


![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)


![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)




